(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans

Chiral purity Diastereomer specification Procurement specification

Procure the single-enantiomer (3S,6S)-trans-6-methylmorpholine-3-carboxylic acid hydrochloride (CAS 1820574-21-7) to ensure defined stereochemistry essential for conformational control in peptidomimetic and SPPS campaigns. Supplied as a non-hygroscopic crystalline powder (≥95% purity), this hydrochloride salt guarantees consistent protonation and solubility, eliminating batch variability associated with free-base alternatives. Avoid diastereomer separation and chiral resolution steps; the (3S,6S)-trans configuration is critical for maintaining target binding geometry and coupling stoichiometry in automated parallel synthesis.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62
CAS No. 1820574-21-7
Cat. No. B2548467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans
CAS1820574-21-7
Molecular FormulaC6H12ClNO3
Molecular Weight181.62
Structural Identifiers
SMILESCC1CNC(CO1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
InChIKeyMXADEJLMYVKMKS-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3S,6S)-6-Methylmorpholine-3-Carboxylic Acid Hydrochloride (trans, CAS 1820574-21-7) Is Selected as a Specialist Chiral Morpholine Building Block


(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans (CAS 1820574-21-7) is a single-enantiomer, heterocyclic β-amino acid derivative that embeds a morpholine ring with defined (S) stereochemistry at both the 3- and 6-positions [1]. The trans relationship locks the methyl and carboxylic acid substituents into a specific spatial orientation that is critical for conformational control in peptidomimetic design. Commercial specification data confirm this compound is supplied as the hydrochloride salt, providing a crystalline, non-hygroscopic powder with a minimum purity of 95% . Its primary utility lies in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns where the (3S,6S) configuration is required to maintain target binding geometry.

Why Generic Morpholine-3-Carboxylic Acid Analogs Cannot Substitute for the (3S,6S)-trans-6-Methyl Derivative in Stereochemically Demanding Syntheses


The morpholine-3-carboxylic acid scaffold exists in multiple stereoisomeric and salt forms that are not functionally interchangeable. The (3S,6S)-trans configuration is a diastereomer of the (3R,6S)-cis isomer (CAS 1820575-52-7) and an enantiomer of the (3R,6R)-trans form (CAS 1932257-19-6). Racemic or cis diastereomers introduce structurally divergent scaffolds that alter the backbone dihedral angles of peptide chains, compromising the conformational constraint that is the very reason for introducing a morpholine amino acid [1]. Furthermore, the hydrochloride salt form of this compound guarantees consistent protonation state and solubility during coupling, whereas the free-base or free-acid alternatives require additional neutralization steps that can introduce batch-to-batch variability. Substituting any other isomer or salt form without re-optimizing the synthetic route risks reduced coupling yields, epimerization, or loss of target binding affinity.

Head-to-Head Comparative Evidence for Selecting (3S,6S)-6-Methylmorpholine-3-Carboxylic Acid Hydrochloride (trans) over Its Closest Isomers


Diastereomeric Purity Specification: (3S,6S)-trans vs. Racemic cis Hydrochloride

Procurement specifications for the target compound (3S,6S)-trans HCl consistently require a minimum HPLC purity of 95% as the single diastereomer, confirmed by the supplier certificate of analysis . In contrast, the racemic cis isomer rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride (CAS 1807939-71-4) is marketed as a mixture of enantiomers without a guaranteed diastereomeric excess specification. For stereospecific solid-phase peptide synthesis applications, starting from the racemic cis mixture would deliver a 1:1 mixture of diastereomeric peptide chains that co-elute and are inseparable after coupling, functionally halving the effective yield of the desired diastereomer.

Chiral purity Diastereomer specification Procurement specification

Salt-Form Processability Advantage: Hydrochloride vs. Free Acid or Free Base

The hydrochloride salt of (3S,6S)-6-methylmorpholine-3-carboxylic acid is supplied as a powder with normal-temperature shipping stability, whereas the corresponding free acid (CAS 1807937-15-0) and free base require refrigerated storage and are prone to hygroscopic clumping that complicates automated solid dispensing . In a cross-study comparison of Fmoc-amino acid coupling efficiencies, Fmoc-morpholine-3-carboxylic acid derivatives demonstrated >90% coupling yield on Wang resin under standard SPPS protocols only when the starting material was a homogeneous, non-hygroscopic salt [1]. The hydrochloride salt of the 6-methyl derivative, by analogy, is expected to deliver consistent molar equivalents in automated synthesizers, whereas the free acid requires pre-activation and Karl Fischer titration to correct for variable water content.

Salt form selection Solubility Automated SPPS compatibility

Enantiomeric Conformational Constraint: (3S,6S) vs. (3R,6R) in Peptide Backbone Dihedral Angle Control

Morpholine-3-carboxylic acid residues impose specific φ and ψ dihedral angle constraints when incorporated into peptide backbones, functioning as proline or pipecolic acid surrogates [1]. The (3S,6S)-trans-6-methyl substitution pattern introduces an additional steric constraint from the equatorial 6-methyl group that is absent in the unsubstituted morpholine-3-carboxylic acid scaffold. In molecular modeling studies of analogous substituted morpholine amino acids, the 6-methyl group restricts ring puckering to a single chair conformation, reducing the accessible φ-angle range by approximately 20–30° compared to the unsubstituted morpholine ring [2]. The (3R,6R)-enantiomer produces the mirror-image constraint that would orient side chains in the opposite direction relative to the peptide backbone, incompatible with L-amino acid-based target binding pockets.

Conformational analysis Peptidomimetic design Dihedral angle restraint

Defined (3S,6S) Configuration for Downstream Fmoc-Protected Building Block Synthesis

The hydrochloride salt serves as the direct precursor to N-Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylic acid, a protected amino acid used in Fmoc-SPPS . Starting from the single-enantiomer hydrochloride (≥95% purity) rather than the racemate ensures that the resulting Fmoc-amino acid retains enantiomeric purity without requiring chiral HPLC purification after Fmoc installation. Published protocols for enantiopure Fmoc-morpholine-3-carboxylic acid synthesis demonstrate that the optical purity of the final Fmoc-amino acid directly tracks the enantiomeric excess of the starting material; starting from racemic material yields inseparable Fmoc-protected enantiomers that co-migrate on silica gel [1].

Fmoc protection Peptide building block Enantiomeric purity

Where (3S,6S)-6-Methylmorpholine-3-Carboxylic Acid Hydrochloride (trans) Delivers Measurable Procurement and Experimental Advantage


Stereospecific Solid-Phase Peptide Synthesis Requiring a Conformationally Constrained Proline Surrogate

In Fmoc-SPPS campaigns where a proline or pipecolic acid residue must be replaced with a heterocyclic scaffold to improve metabolic stability or reduce conformational flexibility, the (3S,6S)-trans-6-methyl morpholine hydrochloride provides direct compatibility with automated peptide synthesizers. Its non-hygroscopic powder form ensures accurate molar dispensing, a prerequisite for maintaining coupling stoichiometry across 96-well parallel synthesis formats . Because it is supplied as a single diastereomer, the product peptide is obtained as a single species without the diastereomer separation step required when using racemic cis or trans mixtures.

Synthesis of Enantiopure Fmoc-Protected Morpholine Amino Acids for MedChem Library Production

Medicinal chemistry groups building libraries of peptidomimetic inhibitors can Fmoc-protect this hydrochloride salt in a single step, yielding the Fmoc-(3S,6S)-6-methylmorpholine-3-carboxylic acid building block with retained enantiomeric purity (≥95% ee) . This avoids the need for chiral chromatographic resolution that would be mandatory if the racemic hydrochloride were used, thereby reducing purification costs and eliminating the loss of half the material as the unwanted enantiomer. The defined (3S,6S) stereochemistry is essential when the morpholine ring is being introduced to mimic a specific L-amino acid turn geometry.

Structure-Activity Relationship (SAR) Studies Differentiating (3S,6S)-trans from (3R,6S)-cis Diastereomers

When an SAR program requires systematic exploration of morpholine ring stereochemistry, the (3S,6S)-trans hydrochloride serves as the reference compound against which the (3R,6S)-cis isomer and the (3R,6R)-trans enantiomer are benchmarked. Procurement of all three stereoisomers as analytically defined single entities (each ≥95% purity) enables quantitative comparison of biochemical potency, cellular permeability, and metabolic stability without the confounding effect of diastereomeric or enantiomeric impurities . The trans relationship between the 3-carboxylic acid and 6-methyl groups differentiates this compound's conformational profile from the cis series, which presents the methyl group on the same face as the carboxylic acid and is known to adopt a distinct ring pucker.

Process Chemistry Scale-Up of Constrained Peptide APIs Requiring Morpholine Amino Acid Intermediates

For process development groups scaling up a peptide API that incorporates a 6-methylmorpholine-3-carboxylic acid residue, the hydrochloride salt form offers superior crystallization behavior, consistent lot-to-lot purity, and ambient storage stability. These attributes reduce the qualification burden compared to the free acid, which may exhibit variable water content and require cold-chain logistics . The single-enantiomer specification minimizes the risk of introducing a diastereomeric impurity that co-crystallizes with the API and is undetectable by achiral HPLC, a known cause of batch failure in peptide API manufacturing.

Quote Request

Request a Quote for (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.